N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide
Description
N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide is a chemical compound characterized by the presence of fluorine atoms and sulfonamide groups This compound is notable for its unique structural features, which include a benzyl group substituted with fluorine and two trifluoromethyl groups attached to a benzenesulfonamide core
Properties
Molecular Formula |
C15H10F7NO2S |
|---|---|
Molecular Weight |
401.30 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H10F7NO2S/c16-11-4-1-9(2-5-11)8-23-26(24,25)13-7-10(14(17,18)19)3-6-12(13)15(20,21)22/h1-7,23H,8H2 |
InChI Key |
ZAYUMAOUIJPPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 2,5-bis(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms and sulfonamide group can form strong hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide
- N-(3-bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide
- N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide is unique due to the presence of two trifluoromethyl groups, which enhance its chemical stability and lipophilicity. This structural feature distinguishes it from similar compounds and contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
